![molecular formula C12H16O4 B2708241 2-[3-(2-Methylpropoxy)phenoxy]acetic acid CAS No. 392237-83-1](/img/structure/B2708241.png)
2-[3-(2-Methylpropoxy)phenoxy]acetic acid
Vue d'ensemble
Description
“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is a chemical compound with the molecular formula C12H16O4 . It is also known by its IUPAC name, (3-isobutoxyphenyl)acetic acid .
Molecular Structure Analysis
The molecular weight of “2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is 208.26 . The InChI code for this compound is 1S/C12H16O3/c1-9(2)8-15-11-5-3-4-10(6-11)7-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis
“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is a powder at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry
This compound is used in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds . It’s used to study the utilization of drugs and their biological effects .
Synthesis of Pharmaceuticals
“2-[3-(2-Methylpropoxy)phenoxy]acetic acid” is used in the synthesis of pharmaceuticals . It’s used in the manufacture of pharmaceuticals, pesticides, fungicides, and dyes .
Development of COX-2 Inhibitors
This compound is used in the design and synthesis of new anti-inflammatory agents with expected selective inhibition for COX-2 . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Biological Evaluation
It’s used in the biological evaluation of novel phenoxy acetic acid derivatives . Compounds derived from it showed significant COX-2 inhibition, indicating powerful pharmacological potential .
In Vivo Testing
This compound is used in in vivo testing to assess their selectivity toward COX-1/COX-2 enzymes with the ability to reduce paw thickness . Some compounds derived from it showed significant anti-inflammatory effects without causing stomach ulcers .
Pain-Relieving Effects
Compounds derived from “2-[3-(2-Methylpropoxy)phenoxy]acetic acid” are thoroughly analyzed for their pain-relieving effects . They also showed significant in vivo inhibition for paw thickness .
Histological Changes
This compound is used to study histological changes . The potent compounds derived from it were tested for their effects on histological changes .
Toxicological Properties
It’s used to study toxicological properties . Assessing renal and stomach function, as well as measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea, offered valuable information on their safety profiles .
Safety and Hazards
This compound is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
2-[3-(2-methylpropoxy)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(2)7-15-10-4-3-5-11(6-10)16-8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCERKOAASBOHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-methoxybenzo[d]thiazole](/img/structure/B2708161.png)

![2-(2-fluorobenzyl)-4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2708164.png)
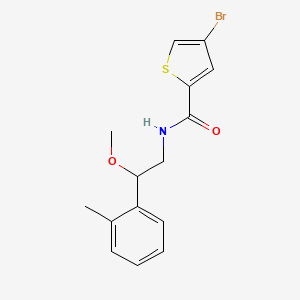

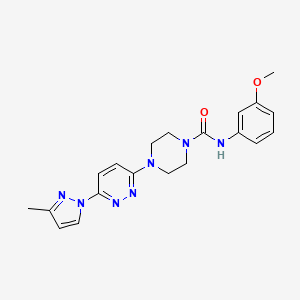

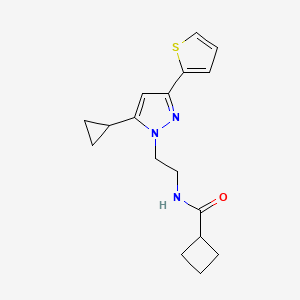
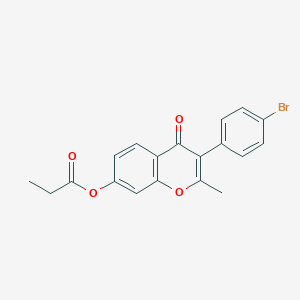
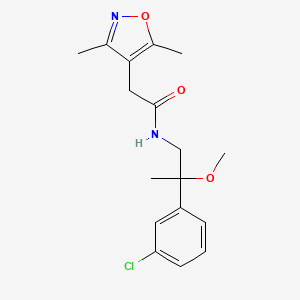

![4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2708178.png)

![4,4,5,5-tetramethyl-2-[(E)-2-(oxan-4-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B2708181.png)